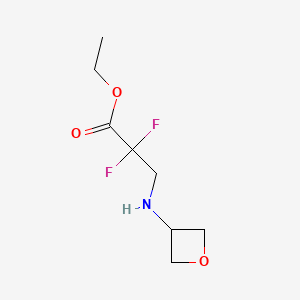
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate is a synthetic organic compound that features a unique combination of functional groups, including an ethyl ester, difluoromethyl, and oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate typically involves the reaction of ethyl 2,2-difluoroacrylate with oxetan-3-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-120°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as trifluoromethanesulfonic acid, can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxetane derivatives with additional functional groups.
Reduction: Conversion to ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanol.
Substitution: Formation of substituted difluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites. The difluoromethyl group and oxetane ring contribute to the compound’s binding affinity and specificity. Pathways such as the PI3K/AKT/mTOR signaling pathway may be involved in its biological effects .
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another difluoromethyl compound with different biological activities.
Methyl 2-(oxetan-3-ylidene)acetate: A related oxetane derivative used in organic synthesis.
3-Substituted oxetane compounds: These compounds share the oxetane ring but differ in their substituents and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13F2NO3 |
|---|---|
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C8H13F2NO3/c1-2-14-7(12)8(9,10)5-11-6-3-13-4-6/h6,11H,2-5H2,1H3 |
Clave InChI |
YDJJZGNIHOIXAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CNC1COC1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)

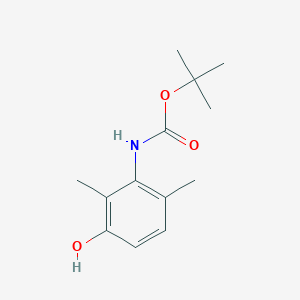



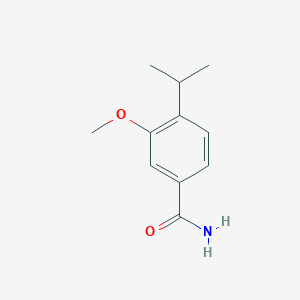
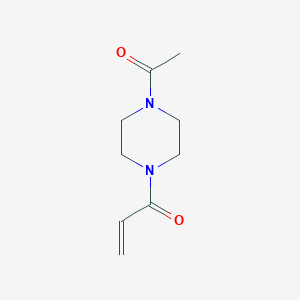
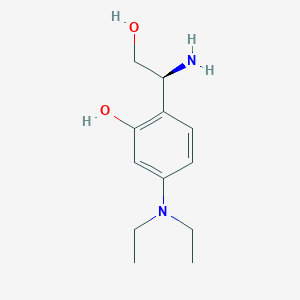
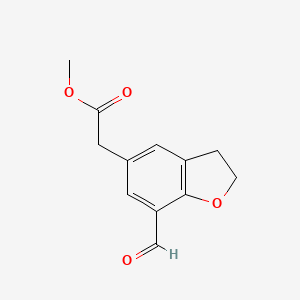
![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
![3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride](/img/structure/B13554204.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B13554222.png)

